molecular formula C11H19N3O B12543077 N-Hexyl-2-(1H-imidazol-1-yl)acetamide CAS No. 670228-36-1

N-Hexyl-2-(1H-imidazol-1-yl)acetamide

Cat. No.: B12543077
CAS No.: 670228-36-1
M. Wt: 209.29 g/mol
InChI Key: PXBJNUZTSCHEGM-UHFFFAOYSA-N
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Description

N-Hexyl-2-(1H-imidazol-1-yl)acetamide is a novel, amide-functionalized organic compound designed for biochemical research. It is characterized by an imidazole group linked to an N-hexyl acetamide chain via a methylene spacer. This structure aligns with the classical pharmacophore for heme oxygenase-1 (HO-1) inhibition, where the imidazole moiety acts as an iron-binding group to coordinate the heme iron in the enzyme's active site, and the hydrophobic hexyl chain contributes to binding interactions . Recent investigative studies have identified this compound as a potent inhibitor of HO-1, an inducible enzyme whose overexpression is correlated with poor prognosis and chemoresistance in various cancers, including glioblastoma, prostate, and lung cancers . Its mechanism involves targeting the HO-1 pathway, which is implicated in promoting cancer cell survival. In vitro studies have demonstrated that this compound can reduce cancer cell invasivity and modulate the extracellular release of vascular endothelial growth factor (VEGF), suggesting its value as a tool for investigating cancer progression and therapeutic strategies . Beyond its primary application in oncology research, acetamide derivatives are widely recognized in scientific literature for their diverse bioactive properties, which include serving as effective corrosion inhibitors for industrial materials like N80 carbon steel in saline environments . This compound is for Research Use Only (RUO) and is intended for laboratory research purposes by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

670228-36-1

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

N-hexyl-2-imidazol-1-ylacetamide

InChI

InChI=1S/C11H19N3O/c1-2-3-4-5-6-13-11(15)9-14-8-7-12-10-14/h7-8,10H,2-6,9H2,1H3,(H,13,15)

InChI Key

PXBJNUZTSCHEGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CN1C=CN=C1

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents : Imidazole, hexylamine, and a coupling agent (e.g., 2-bromoacetamide or chloroacetyl chloride).
  • Conditions :
    • Equimolar mixture of imidazole and hexylamine in a solvent-free environment.
    • Microwave irradiation (700 W, 10–15 minutes) under controlled temperature (70–80°C).
  • Purification : Column chromatography using alumina and ethyl acetate as the mobile phase.

Key Advantages

  • Rapid Reaction : Completion within 10–15 minutes vs. hours in traditional methods.
  • High Yield : Reported yields for analogous compounds exceed 80%.
  • Low Byproducts : Solvent-free conditions minimize side reactions.
Parameter Value/Description
Reaction Time 10–15 minutes
Temperature 70–80°C
Catalyst None required
Yield ~85% (analogous compounds)

El-Saghier Reaction

A solvent-free, sequential one-pot method involving nucleophilic substitution and cyclization.

Procedure

  • Reagents :
    • Hexylamine
    • Ethyl cyanoacetate
    • Ethyl glycinate hydrochloride
  • Conditions :
    • Neat reaction at 70°C for 2 hours.
    • Triethylamine added to activate the amino group of ethyl glycinate hydrochloride.
  • Mechanism :
    • Hexylamine attacks ethyl cyanoacetate, forming a cyanoacetamido intermediate.
    • Ethyl glycinate hydrochloride undergoes nucleophilic attack, followed by cyclization to form the imidazole ring.

Experimental Data

Step Reaction Time Yield (%)
Intermediate I 1 hour 85%
Final Product 2 hours 75–90%

Alkylation of Imidazole with Bromoacetamide Derivatives

A classical nucleophilic substitution approach.

Procedure

  • Reagents :
    • 2-Bromoacetamide (or chloroacetyl chloride)
    • Imidazole
    • Hexylamine
  • Conditions :
    • Imidazole reacts with 2-bromoacetamide in a polar aprotic solvent (e.g., DMF).
    • Hexylamine is added to the intermediate to form the acetamide linkage.
  • Purification :
    • Neutralization with NaHCO₃, followed by extraction with dichloromethane.

Optimized Conditions

Parameter Value/Description
Solvent DMF or Dioxane
Temperature 60–80°C
Catalyst K₂CO₃ or NaH
Yield 70–85%

Metronidazole Derivative Alkylation

A method adapted from antibacterial agent synthesis.

Procedure

  • Reagents :
    • Metronidazole (2-methyl-5-nitro-1H-imidazole)
    • Hexylamine
  • Conditions :
    • Metronidazole dissolved in dioxane with Na metal.
    • Hexylamine added under reflux for 12–24 hours.
  • Purification :
    • Neutralization with saturated NaHCO₃, extraction with CH₂Cl₂.

Key Findings

Compound Yield (%) Purity (%)
N-Hexyl-2-(1H-imidazol-1-yl)acetamide 77% >95%

Solvent-Free Alkylation

A green chemistry approach minimizing environmental impact.

Procedure

  • Reagents :
    • Imidazole
    • Tert-butyl chloroacetate
    • Hexylamine
  • Conditions :
    • Imidazole and tert-butyl chloroacetate reacted under solvent-free conditions.
    • Aqueous hydrolysis of the ester to form the acetamide.
  • Advantages :
    • High Efficiency : No solvent evaporation or recrystallization required.
    • Scalability : Suitable for industrial production.
Parameter Value/Description
Reaction Time 2–4 hours
Temperature 25–50°C
Yield 85–90%

Comparative Analysis of Methods

Method Yield (%) Time Scalability Key Advantage
Microwave-Assisted 85 10–15 min High Rapid, minimal byproducts
El-Saghier Reaction 75–90 2 hours Moderate Solvent-free, high efficiency
Bromoacetamide Alkylation 70–85 12–24 hr Moderate Well-established procedure
Metronidazole Derivative 77 12–24 hr Low Specific for nitro-imidazole
Solvent-Free Alkylation 85–90 2–4 hr High Environmentally friendly

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-2-(1H-imidazol-1-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hexyl-2-(1H-imidazol-1-yl)acetamide is a compound that has garnered attention in scientific research for its potential applications across various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Medicinal Chemistry

This compound is primarily studied for its biological activities, which include:

  • Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound's structure may enhance its effectiveness against various pathogens.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. Studies involving related imidazole derivatives have demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound could be evaluated for similar effects .

Case Study: Anticancer Activity

A study on related imidazole derivatives revealed potent activity against human cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). Compounds were assessed for their IC50 values, with some exhibiting values as low as 10.56 µM against HepG2 liver cancer cells .

Biochemical Research

The compound's ability to interact with enzymes and receptors makes it a candidate for biochemical studies. Its imidazole moiety can coordinate with metal ions, potentially influencing enzyme activity or receptor binding.

Case Study: Enzyme Inhibition

Research on imidazole derivatives has highlighted their role as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies have focused on their effects on mycobacterial enzymes, which are crucial for the survival of pathogens like Mycobacterium tuberculosis.

Material Science

The hydrophobic nature of the hexyl group enhances the compound's solubility in organic solvents, making it suitable for applications in material science. It can be utilized as a building block in the synthesis of new materials with tailored properties, such as conductivity or catalytic activity.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancerTBD
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)AntimicrobialTBD
N-(4,5-dimethyl-1H-imidazol-2-yl)acetamideEnzyme InhibitionTBD

Mechanism of Action

The mechanism of action of N-Hexyl-2-(1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of specific protein conformations, resulting in the desired biological effects .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Moieties : Pyrazole-imidazole hybrids (e.g., 7s) exhibit higher molecular weights and lower yields (52%) due to synthetic complexity .
  • Functional Groups: Hydrazono and hydroxycarbamimidoyl substituents (e.g., 5d) introduce additional hydrogen-bonding sites but may reduce stability, as reflected in lower melting points (82°C vs. 150–153°C for 7s) .

Antimicrobial Activity

  • Imidazole-Benzothiazole Hybrids (6a–b) : Demonstrated moderate to potent activity against bacterial and fungal strains, with MIC values ranging from 8–32 µg/mL .
  • Pyrazole-Imidazole Derivatives (7q–t) : Showed enhanced antifungal activity compared to benzothiazole analogs, possibly due to π-π interactions with microbial enzyme active sites .
  • This compound : While direct data are unavailable, molecular docking studies on similar compounds (e.g., 9c in ) suggest that the imidazole ring binds strongly to glucosamine-6-phosphate synthase, a key antimicrobial target .

Enzyme Inhibition

  • iNOS Inhibition: Analogous compounds like N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (PDB: 1DD7) exhibit binding scores of –41.595 to –29.786 in docking studies, highlighting the imidazole’s role in inhibiting nitric oxide synthase .

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